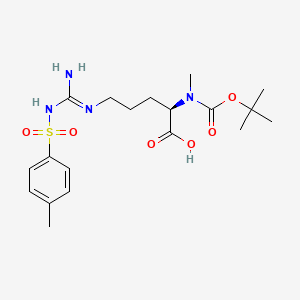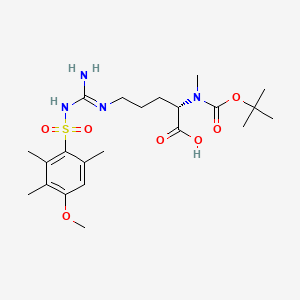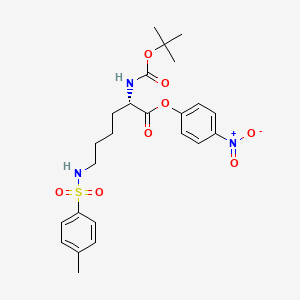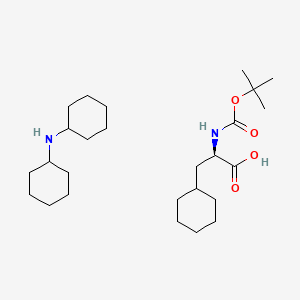
Boc-D-Cha-OH Dcha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Boc-D-Cha-OH Dcha” is a standard building block for the introduction of cyclohexyl amino-acid residues by Boc SPPS12. It is also known as N-α-t.-Boc-β-cyclohexyl-L-alanine dicyclohexylammonium salt1.
Synthesis Analysis
“Boc-D-Cha-OH Dcha” is used in the field of peptide synthesis1. It is supplied as a DCHA-salt since the free acid is not crystalline1. The product number for this product was previously 04-12-01691.
Molecular Structure Analysis
The molecular formula of “Boc-D-Cha-OH Dcha” is C₁₄H₂₅NO₄*C₁₂H₂₃N1. Its molar mass is 452.7 g/mol1.
Chemical Reactions Analysis
“Boc-D-Cha-OH Dcha” is used in Boc solid-phase peptide synthesis3. More specific details about its chemical reactions are not available in the search results.
Physical And Chemical Properties Analysis
“Boc-D-Cha-OH Dcha” appears as a white to slight yellow to beige powder3. It has an optical rotation α 25/D (c=1 in AcOH) of -10.5 - -7.5 °3. Its purity, as determined by TLC (0811) and TLC (011A), is ≥ 98%3.Scientific Research Applications
1. Dynamic Consent in Biomedical Research
- Overview : The concept of Dynamic Consent (DC) offers a new approach to consent, particularly relevant in the era of digital information sharing. This approach could be pertinent in research involving "Boc-D-Cha-OH Dcha", especially in biobanking contexts where ethical considerations are paramount (Kaye et al., 2014).
2. Electrochemical Cytosensor for Cancer Cell Detection
- Relevance : Although not directly mentioning "Boc-D-Cha-OH Dcha", this study highlights the use of a dual catalytic hairpin assembly (DCHA) in developing a highly sensitive cytosensor for cancer cell detection. Such methodologies could be relevant if "Boc-D-Cha-OH Dcha" is used in similar biomedical applications (Zhang et al., 2018).
3. Dynamic Combinatorial Chemistry (DCC)
- Insight : DCC, a field concerned with the chemistry of complex systems under thermodynamic control, has applications in creating complex molecular structures. This field might intersect with research on "Boc-D-Cha-OH Dcha" in terms of methodology and approach (Cougnon & Sanders, 2012).
4. Energy Harvesting from Wastewater
- Connection : Research on harnessing energy from wastewater using Microbial Fuel Cell technology may not directly involve "Boc-D-Cha-OH Dcha", but the innovative use of chemical processes in environmental applications could offer indirect insights (Shakunthala & Manoj, 2017).
5. Enzyme Inhibition with Boronate Ester Formation
- Potential Application : The study of boronate ester formation in enzyme inhibition may provide a template for exploring how "Boc-D-Cha-OH Dcha" could interact in biochemical pathways (Leung et al., 2011).
Safety And Hazards
When handling “Boc-D-Cha-OH Dcha”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye4. Use of personal protective equipment and chemical impermeable gloves is recommended4. Ensure adequate ventilation and remove all sources of ignition4. In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak4.
Future Directions
The future directions for “Boc-D-Cha-OH Dcha” are not explicitly mentioned in the search results. However, given its use in peptide synthesis1, it may continue to be a valuable tool in this field.
Please note that this information is based on the available search results and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4.C12H23N/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGRQFGFPZQUQS-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Cha-OH Dcha | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



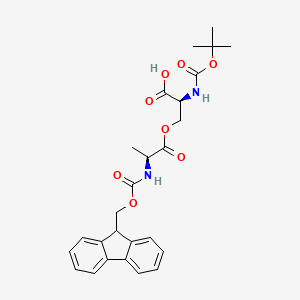

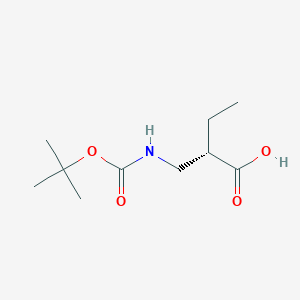
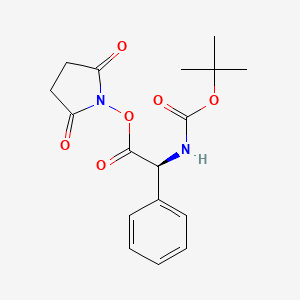
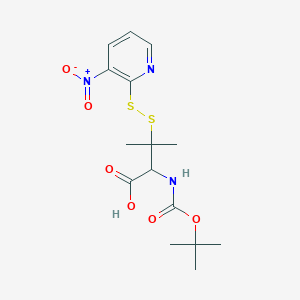
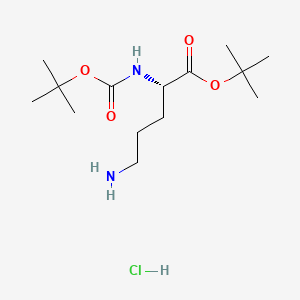

![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)
